molecular formula C11H16O B11961663 (2-Methoxybutan-2-yl)benzene CAS No. 4820-06-8

(2-Methoxybutan-2-yl)benzene

Cat. No.: B11961663
CAS No.: 4820-06-8
M. Wt: 164.24 g/mol
InChI Key: YSVFTHSFNIAHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxybutan-2-yl)benzene is an organic compound that features a benzene ring substituted with a 2-methoxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxybutan-2-yl)benzene can be synthesized through an SN1 reaction involving (2-chlorobutan-2-yl)benzene and methanol. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the SN1 reaction conditions to maximize yield and purity. This could include controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybutan-2-yl)benzene primarily undergoes substitution reactions due to the presence of the methoxy group, which can act as a leaving group under certain conditions. It can also participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could lead to the formation of simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Research into its potential pharmacological properties and interactions with biological targets.

    Industry: Possible use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methoxybutan-2-yl)benzene exerts its effects involves the formation of a carbocation intermediate during reactions. This intermediate can then interact with various nucleophiles or electrophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorobutan-2-yl)benzene: A precursor in the synthesis of (2-Methoxybutan-2-yl)benzene.

    (2-Phenylbutan-2-yl)benzene: Similar structure but lacks the methoxy group.

    This compound derivatives: Compounds with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of the methoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.

Properties

CAS No.

4820-06-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-methoxybutan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-4-11(2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

YSVFTHSFNIAHNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.